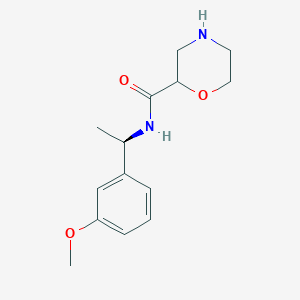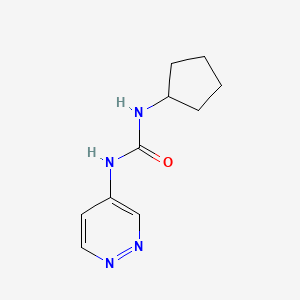
2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one is an organic compound with the molecular formula C13H16O. It belongs to the class of indanones, which are bicyclic aromatic ketones. This compound is characterized by the presence of four methyl groups attached to the indanone core, making it a tetramethyl derivative. Indanones are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of tetramethylbenzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis and high-intensity ultrasound has also been explored to enhance reaction rates and reduce energy consumption .
化学反应分析
Types of Reactions: 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.
Biology: The compound’s derivatives have shown potential as antiviral, antibacterial, and anticancer agents.
Medicine: Indanone derivatives are investigated for their potential use in treating neurodegenerative diseases, such as Alzheimer’s disease.
Industry: The compound is used in the development of insecticides, fungicides, and herbicides
作用机制
The mechanism of action of 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one and its derivatives involves interactions with specific molecular targets and pathways. For instance, some derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
相似化合物的比较
- 3,3,4,5-Tetramethyl-1-indanone
- 3,3,5,7-Tetramethyl-1-indanone
- 3,3,5,6-Tetramethyl-1-indanone
Uniqueness: 2,3-Dihydro-3,3,4,7-tetramethyl-1H-inden-1-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other tetramethyl-indanones, it may exhibit different pharmacological properties and applications .
属性
分子式 |
C13H16O |
|---|---|
分子量 |
188.26 g/mol |
IUPAC 名称 |
3,3,4,7-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-6-9(2)12-11(8)10(14)7-13(12,3)4/h5-6H,7H2,1-4H3 |
InChI 键 |
MDEXPRSSTUKHJZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=O)CC(C2=C(C=C1)C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-(2-aminoethyl)-2-methyl-5H-furo[3,2-c]pyridin-4-one](/img/structure/B8439117.png)








![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]azetidin-3-amine](/img/structure/B8439197.png)




